REACTION_CXSMILES
|
[CH:1]([NH:4][CH3:5])([CH3:3])[CH3:2].[N+](C1C=C([N+]([O-])=O)C=CC=1O[C:19](=[O:22])[CH2:20][Br:21])([O-])=O>C(Cl)Cl>[Br:21][CH2:20][C:19]([N:4]([CH:1]([CH3:3])[CH3:2])[CH3:5])=[O:22]
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Name
|
|
Quantity
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154 μL
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Type
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reactant
|
Smiles
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C(C)(C)NC
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Name
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bromo-acetic acid 2,4-dinitro-phenyl ester
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])OC(CBr)=O
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Name
|
|
Quantity
|
4 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
After stirring for 3 h at room temperature the organic layer
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 0.1 M NaOH solution (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting title compound was used for the next reaction without purification
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |